9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline is a nitrogen-containing heterocyclic compound notable for its potential biological activities and applications in medicinal chemistry. This compound belongs to the pyrazoloquinoxaline family, which has been extensively studied due to its diverse pharmacological properties, including anticancer and antimicrobial activities.
This compound can be classified as a pyrazoloquinoxaline derivative, which is characterized by a fused ring system comprising both pyrazole and quinoxaline moieties. The synthesis of such compounds often involves the manipulation of precursors derived from simpler nitrogen-containing heterocycles. Research indicates that derivatives of pyrazoloquinoxaline have been synthesized for various biological evaluations, underscoring their importance in drug discovery and development .
The synthesis of 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline typically involves multi-step reactions that may include cyclization processes. One common method is through the reaction of appropriate hydrazine derivatives with quinoxaline precursors.
Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm the structure and purity of the product.
The molecular formula for 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline is . The structure features a methyl group at the 9-position of the dihydropyrazole ring fused with a quinoxaline system.
The compound's molecular geometry can be analyzed using X-ray crystallography or computational chemistry methods to predict its three-dimensional conformation.
9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline can participate in various chemical reactions due to the presence of reactive functional groups within its structure:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create new derivatives for further study.
The mechanism of action for 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline often involves interaction with specific biological targets. For example:
Understanding these mechanisms is essential for optimizing the design of new derivatives with improved efficacy and selectivity.
The physical properties of 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline include:
Chemical properties include:
These properties are critical when considering the compound's formulation for biological assays or potential therapeutic applications.
9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline has several applications in scientific research:
The ongoing research into this compound highlights its potential as a versatile scaffold for designing novel therapeutics targeting various diseases.
The pyrazoloquinoxaline scaffold emerged from early 20th-century heterocyclic chemistry research. While Michaelis reported precursor structures in 1911, Niementowski's 1928 work established the first definitive pyrazolo[3,4-b]quinoline framework through Friedländer condensation of anthranilaldehyde with 5-methyl-2-phenyl-4H-pyrazol-3-one [1] [2]. This foundational work paved the way for fused variants like pyrazolo[3,4-b]quinoxaline. The nomenclature "pyrazolo[3,4-b]quinoxaline" specifies the fusion pattern: the pyrazole ring (positions 3-4) bonds with the quinoxaline b-bond (positions 2-3), creating a tricyclic system. The "9-methyl-1,9a-dihydro" prefix indicates reduction at N9-C9a and methylation at N9, conferring non-aromatic character to the central ring [3] [7].
Table 1: Molecular Characteristics of 9-Methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline
Property | Value | Description |
---|---|---|
Molecular Formula | C₁₀H₁₀N₄ | Derived from core C₉H₆N₄ + CH₄ (methyl/addition) |
Molecular Weight | 186.22 g/mol | Calculated from formula |
Ring System | Tricyclic | Pyrazole + dihydroquinoxaline fusion |
Key Substituent Position | N9 | Methyl group attachment site |
Reduction Sites | N9-C9a bond | 1,9a-dihydro saturation |
This scaffold’s structural plasticity enables diverse pharmacological targeting. The electron-deficient quinoxaline moiety facilitates π-π stacking interactions with biological receptors, while the pyrazole ring offers hydrogen bonding capabilities. 9-Methyl-1,9a-dihydro derivatives exhibit enhanced conformational flexibility compared to fully aromatic analogs, allowing adaptation to enzyme binding pockets. Notably, pyrazolo[1,5-a]quinoxalin-4-ones demonstrate submicromolar monoamine oxidase (MAO) inhibition (IC₅₀ = 0.028 µM for MAO-A), highlighting the therapeutic potential of reduced quinoxaline systems [5]. In oncology, related pyrazolo[3,4-d]pyrimidines modulate Bcl-2 family proteins, inducing apoptosis via Bax/Bak activation [6]. The 9-methyl group in dihydro derivatives further influences pharmacokinetic properties by modulating lipophilicity and metabolic stability [8].
Table 2: Biological Activities of Pyrazoloquinoxaline Derivatives
Biological Target | Activity | Lead Compound Structure | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
Monoamine Oxidase A (MAO-A) | Inhibition | Pyrazolo[1,5-a]quinoxalin-4-one acetamide | 0.028 µM |
Bcl-2/Bcl-xL | Protein-protein disruption | Pyrrolo[2,3-d]pyrimidine-urea hybrids | 0.35 µM (A549 cells) |
Tubulin polymerization | Inhibition (antimitotic) | 7-Benzodioxole-substituted PPyQ | 0.84 µM |
SRPK-1 kinase | Antiviral kinase inhibition | Tricyclic quinoxaline derivatives | Not reported |
Positional isomerism critically governs the physicochemical and biological behavior of these fused systems. The [3,4-b] fusion in 9-methyl-1,9a-dihydropyrazoloquinoxaline differs from isomeric frameworks like pyrazolo[1,5-a]quinoxaline or pyrazolo[3,4-e]quinoxaline in three key aspects:
The 9-methyl group in dihydro[3,4-b] derivatives introduces steric constraints near the quinoxaline N4, potentially interfering with kinase ATP-binding interactions where [3,4-d] isomers excel. This positional sensitivity necessitates precise structural characterization for drug design applications [4] [6].
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6